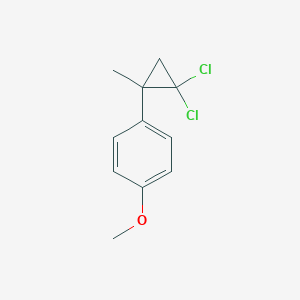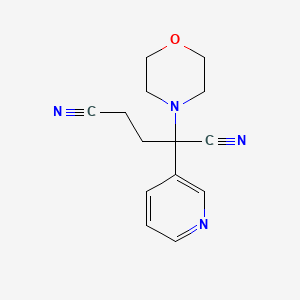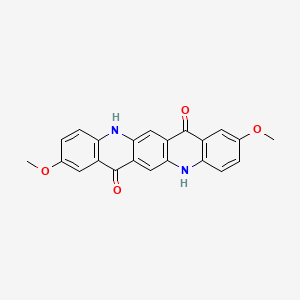
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is a chemical compound known for its unique structure and properties. It is derived from the combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with butanedioic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mass transfer and improved reaction rates, resulting in higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions and processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Mechanism of Action
The mechanism by which Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate exerts its effects involves its ability to stabilize free radicals. The compound can react with free radicals to form stable products, thereby preventing further oxidative damage. This property makes it an effective antioxidant and stabilizer in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used in wood and plastic-based coatings for its stabilizing effects.
Uniqueness
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is unique due to its specific combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid, which imparts distinct stability and reactivity characteristics. Its ability to act as both an antioxidant and a stabilizer makes it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C22H40N2O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-19(2)11-15(12-20(3,4)23(19)27)29-17(25)9-10-18(26)30-16-13-21(5,6)24(28)22(7,8)14-16/h15-16,27-28H,9-14H2,1-8H3 |
InChI Key |
ZXDIQRGIYADNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-cyclohexyl-N'-[quinolin-6-yl]urea](/img/structure/B8431212.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-4-methylpentanoic acid](/img/structure/B8431257.png)


